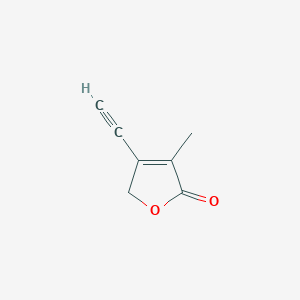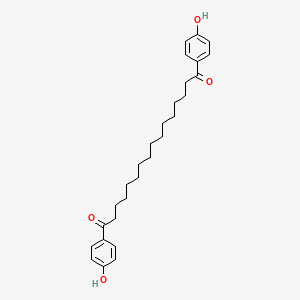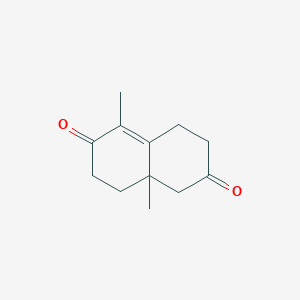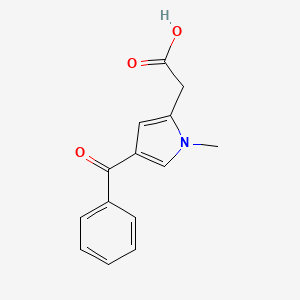![molecular formula C15H20N2Se B14324543 [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide CAS No. 111735-16-1](/img/structure/B14324543.png)
[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide: is an organic compound that features a cyanamide group attached to a cyclohexyl and phenylselanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide typically involves the reaction of cyclohexyl bromide with phenylselenol in the presence of a base to form the intermediate [1-Cyclohexyl-2-(phenylselanyl)ethyl]bromide. This intermediate is then reacted with cyanamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions: [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest for studying enzyme inhibition and protein interactions. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery research.
Medicine: While specific medical applications are not well-documented, the compound’s potential as a pharmacophore for developing new therapeutic agents is being explored. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique properties could be leveraged in the production of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide involves its interaction with molecular targets through its cyanamide and phenylselanyl groups. The cyanamide group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenylselanyl group can participate in redox reactions and covalent bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[1-Cyclohexyl-2-(phenylthio)ethyl]cyanamide: Similar structure but with a sulfur atom instead of selenium.
[1-Cyclohexyl-2-(phenylsulfonyl)ethyl]cyanamide: Contains a sulfonyl group instead of a selenyl group.
[1-Cyclohexyl-2-(phenylamino)ethyl]cyanamide: Features an amino group instead of a selenyl group.
Uniqueness: [1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and reactivity compared to its sulfur and nitrogen analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.
Propriétés
Numéro CAS |
111735-16-1 |
|---|---|
Formule moléculaire |
C15H20N2Se |
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
(1-cyclohexyl-2-phenylselanylethyl)cyanamide |
InChI |
InChI=1S/C15H20N2Se/c16-12-17-15(13-7-3-1-4-8-13)11-18-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11H2 |
Clé InChI |
XIKCCLVPHUEQCH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C[Se]C2=CC=CC=C2)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


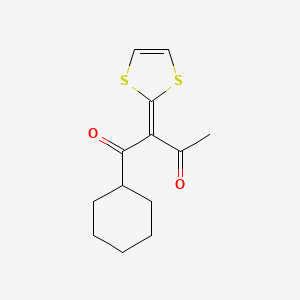
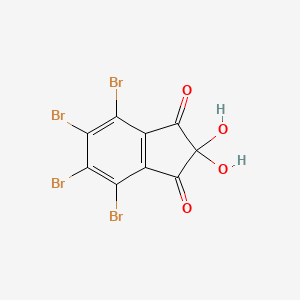
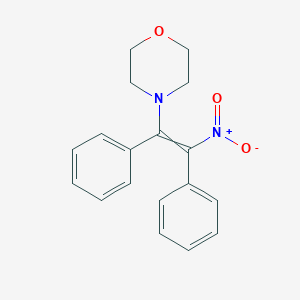
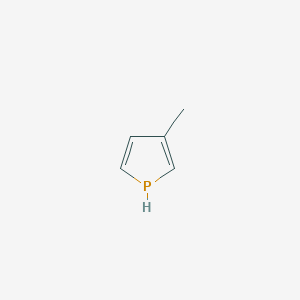
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
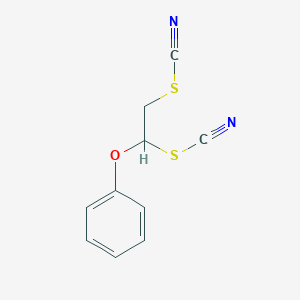

![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
